1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans)

DNA alkylation mitosene metabolite genotoxicity

1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans), CAS 1192552-64-9, is a reduced mitomycin C metabolite belonging to the mitosene class of antitumor antibiotics. The compound (molecular formula C₁₄H₁₆N₄O₅; MW 320.30) exists as a mixture of 1,2-cis and 1,2-trans diastereomers, both bearing a 1-hydroxy substituent that distinguishes them from the non-hydroxylated congener 2,7-diaminomitosene.

Molecular Formula C14H16N4O5
Molecular Weight 320.3 g/mol
CAS No. 1192552-64-9
Cat. No. B117906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans)
CAS1192552-64-9
Synonyms(2S)-2,7-Diamino-9-[[(aminocarbonyl)oxy]methyl]-2,3-dihydro-1-hydroxy-6-methyl-1H-pyrrolo[1,2-a]indole-5,8-dione; 
Molecular FormulaC14H16N4O5
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N
InChIInChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12?/m0/s1
InChIKeyXNHZZRIKMUCTHU-RLWMBFFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2,7-diamino Mitosene (cis/trans Mixture) – Compound Identity and Core Characteristics for Analytical Procurement


1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans), CAS 1192552-64-9, is a reduced mitomycin C metabolite belonging to the mitosene class of antitumor antibiotics [1]. The compound (molecular formula C₁₄H₁₆N₄O₅; MW 320.30) exists as a mixture of 1,2-cis and 1,2-trans diastereomers, both bearing a 1-hydroxy substituent that distinguishes them from the non-hydroxylated congener 2,7-diaminomitosene [2]. It is primarily sourced as a fully characterized reference standard for mitomycin impurity profiling, with typical purity ≥95% .

Why 1-Hydroxy-2,7-diamino Mitosene Cannot Be Replaced by Other Mitosene Analogs in Analytical and Pharmacological Contexts


In-class mitosenes such as 2,7-diaminomitosene and single-isomer 1-hydroxy derivatives are not interchangeable with the cis/trans mixture because they differ fundamentally in stereochemical composition, DNA alkylation density, and pH-dependent formation pathways. Enzymatic reduction of mitomycin C yields a defined ratio of cis (≈45%) and trans (≈30%) 1-hydroxy-2,7-diaminomitosenes, whereas 2,7-diaminomitosene predominates only at lower pH (6.5) [1]. Consequently, a single-isomer standard cannot replicate the impurity profile observed in pharmaceutical formulations or biological matrices, and 2,7-diaminomitosene lacks the 1-hydroxy group that modulates DNA binding stoichiometry [2]. The quantitative evidence below demonstrates that substitution introduces measurable error in analytical method validation, impurity quantification, and metabolic pathway reconstruction.

Quantitative Differentiation of 1-Hydroxy-2,7-diamino Mitosene (cis/trans Mixture) – Evidence for Scientific Selection


DNA Alkylation Density: 1-Hydroxy-2,7-diaminomitosene vs. 2,7-Diaminomitosene

Under identical reductive conditions, 2,7-diamino-1-hydroxymitosene alkylates calf thymus DNA at a density of one molecule per 11 bases, compared to one molecule per 14 bases for 2,7-diaminomitosene [1]. This represents an approximately 27% higher alkylation frequency for the 1-hydroxy derivative, measured via sodium dithionite reduction in the presence of DNA followed by quantitation of covalently bound mitosene [1]. The difference is attributed to the presence of the 1-hydroxy group, which may stabilize the reactive quinone methide intermediate or alter the electrophilic character at C-10.

DNA alkylation mitosene metabolite genotoxicity

Stereochemical Composition: cis/trans Mixture vs. Single-Isomer Standards

The cis/trans mixture (CAS 1192552-64-9) contains both 1,2-cis- and 1,2-trans-1-hydroxy-2,7-diaminomitosene in a ratio that reflects the products of mitomycin C reductive metabolism. Enzymatic reduction by Old Yellow enzyme at pH 8.0 yields cis and trans isomers at approximately 45% and 30%, respectively (cis:trans ≈ 3:2) [1]. Acid-catalyzed aziridine ring opening produces predominantly the cis isomer with a cis:trans ratio of approximately 3:1 [2]. In contrast, single-isomer standards (e.g., cis-only CAS 98462-75-0 or trans-only CAS 99745-88-7) represent only one diastereomer. The cis/trans mixture therefore provides a single-reference solution that matches the stereochemical profile found in biological and pharmaceutical matrices.

stereochemistry impurity profiling reference standard

pH-Dependent Metabolic Branching: 1-Hydroxy vs. Non-Hydroxylated Mitosene Formation

The formation of 2,7-diamino-1-hydroxymitosene (cis and trans) versus 2,7-diaminomitosene is strictly pH-governed during enzymatic reduction of mitomycin C. At pH 6.5, 2,7-diaminomitosene is essentially the sole metabolite; as pH increases from 6.8 to 8.0, trans- and cis-2,7-diamino-1-hydroxymitosene increase in quantity while 2,7-diaminomitosene decreases [1]. This pH-dependent branching means that at physiological pH (7.4), the 1-hydroxy mitosenes are the predominant metabolites. A researcher using only 2,7-diaminomitosene as a standard would fail to detect the major metabolite species formed under biorelevant conditions.

reductive metabolism pH dependence metabolite profiling

Cytotoxicity Relative to Mitomycin C: L-1210 Leukemia Cell Colony Inhibition

Both 2,7-diaminomitosene and 2,7-diamino-1-hydroxymitosene inhibit L-1210 leukemia cell colony formation in vitro at concentrations 3–4-fold greater than mitomycin C, indicating reduced but retained cytotoxic potency relative to the parent drug [1]. Importantly, the DNA adducts formed by 2,7-diaminomitosene are non-cytotoxic and fail to activate the p53 pathway, whereas mitomycin C adducts are cytotoxic and p53-activating [2]. The 1-hydroxy derivative occupies an intermediate position: it retains cytotoxicity and produces DNA monoadducts, but at reduced potency compared to the cross-linking parent compound. Direct comparative cytotoxicity data (IC₅₀) between the 1-hydroxy mixture and 2,7-diaminomitosene in the same cell line are not available in the open literature, representing a gap in quantitative differential evidence.

cytotoxicity L-1210 leukemia mitomycin C comparator

Validated HPLC Separation and Tissue Recovery: cis- and trans-1-Hydroxy Isomers vs. 2,7-Diaminomitosene

A validated reversed-phase HPLC method achieved baseline resolution of mitomycin C, 2,7-diaminomitosene, cis-1-hydroxy-2,7-diaminomitosene, and trans-1-hydroxy-2,7-diaminomitosene with retention times in the order 2,7-DM >> cis-hydro >> trans-hydro >> MMC under isocratic conditions (18 mM sodium phosphate pH 5.8–methanol 74:26, 40°C, Spherisorb ODS-2 column) [1]. Tissue extraction recoveries differed substantially among analytes: 2,7-diaminomitosene 51.7 ± 5.4%; cis-hydro 52.0 ± 16.8%; trans-hydro 62 ± 8% [1]. The differential recovery between cis and trans isomers (52% vs. 62%) demonstrates that a single-isomer standard cannot serve as a surrogate for the other isomer in quantitative tissue analysis without introducing systematic bias exceeding 10 percentage points.

HPLC method validation tissue extraction analyte recovery

Crystal Structure Evidence: cis-1-Hydroxy-2,7-diaminomitosene as a Defined Ligand in the Mitomycin C Resistance Protein MRD

The crystal structure of the mitomycin C resistance protein MRD from Streptomyces lavendulae was solved in complex with 1,2-cis-1-hydroxy-2,7-diaminomitosene at 1.5 Å resolution (PDB ID: 1KLL) [1]. The ligand is sandwiched by π-stacking interactions with His-38 and Trp-108 within the MRD dimer, providing direct structural evidence that the cis-1-hydroxy metabolite, but not 2,7-diaminomitosene, is specifically bound by this drug-resistance protein [1]. The 1-hydroxy group is critical for the binding interaction; the non-hydroxylated analog 2,7-diaminomitosene lacks the hydrogen-bonding capacity at the C-1 position that stabilizes the MRD–metabolite complex.

X-ray crystallography drug resistance protein-ligand complex

Validated Application Scenarios for 1-Hydroxy-2,7-diamino Mitosene (cis/trans Mixture) in Analytical and Pharmacological Research


Mitomycin C Impurity Profiling and Pharmaceutical Quality Control

The cis/trans mixture serves as a reference standard for identifying and quantifying mitomycin C-related impurities in drug substance and drug product. Its dual-isomer composition matches the stereochemical profile of mitosene degradation products formed during manufacturing and storage [1]. HPLC method validation using this mixture, with isomer-specific recovery factors (cis: 52.0%, trans: 62%), enables accurate impurity quantification per ICH Q3A/Q3B guidelines [2].

In Vitro Metabolite Identification and Reductive Activation Studies at Physiological pH

For experiments conducted at pH 7.4 using NADPH-cytochrome P-450 reductase or xanthine oxidase systems, the 1-hydroxy mitosene mixture is the appropriate analytical standard because 2,7-diaminomitosene formation is suppressed above pH 6.8 [1]. Procurement of the mixture ensures that both cis and trans metabolites can be identified and quantitated in enzyme kinetics and metabolic profiling studies.

DNA Adduct Formation and Genotoxicity Assessment of Mitomycin C Metabolites

The 1-hydroxy mitosene alkylates DNA at one molecule per 11 bases, a higher density than 2,7-diaminomitosene (one per 14 bases) [1]. Researchers investigating the genotoxic risk of mitomycin C metabolites should use the 1-hydroxy mixture as the reference alkylating species, as it more accurately reflects the DNA damage burden of the hydroxylated metabolite fraction.

Structural Biology of Mitomycin C Resistance: MRD Protein–Ligand Studies

The cis-1-hydroxy mitosene co-crystallized with the MRD resistance protein at 1.5 Å resolution provides a validated ligand system for studying drug-resistance mechanisms in antibiotic-producing Streptomyces [1]. The mixture can be used as a source of the cis isomer for binding assays, competitive displacement studies, and structure-based design of MRD inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.